2-{[(2-chlorophenyl)methyl]sulfanyl}-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-4-amine is a chemical compound with significant interest in medicinal chemistry. It belongs to the class of tetrahydroquinazolines, which are known for their diverse biological activities. The compound is characterized by a complex molecular structure that includes a tetrahydroquinazoline core, a dimethylamino group, and a chlorophenylmethyl sulfanyl moiety.
This compound is classified under organic compounds with potential pharmacological applications. Its unique structure suggests it may exhibit various biological properties, making it a candidate for further research in drug development. The compound is cataloged in chemical databases such as ChemDiv and Sigma-Aldrich, where it is available for research purposes .
The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-4-amine typically involves multi-step organic reactions. Key steps may include:
These synthetic pathways require careful control of reaction conditions to ensure high yield and purity of the final product.
The molecular formula of 2-{[(2-chlorophenyl)methyl]sulfanyl}-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-4-amine is . Its structure features:
The compound's structural representation can be illustrated using SMILES notation: CC(C)(C1)CC(NC(N=C(N2)SCc(cccc3)c3Cl)=C(C3c(cc(cc4)OC)c4OC)C2=O)=C3C1=O .
The chemical reactivity of 2-{[(2-chlorophenyl)methyl]sulfanyl}-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-4-amine can be explored through various reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity.
The mechanism of action for 2-{[(2-chlorophenyl)methyl]sulfanyl}-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-4-amine is not fully elucidated but may involve:
Further studies are required to clarify its exact mechanism and therapeutic potential.
The physical properties of 2-{[(2-chlorophenyl)methyl]sulfanyl}-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-4-amine include:
Chemical properties include stability under standard laboratory conditions but may vary with exposure to light or heat .
Due to its structural characteristics and potential biological activities, 2-{[(2-chlorophenyl)methyl]sulfanyl}-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-4-amine has potential applications in:
Continued research into this compound could yield significant insights into its therapeutic applications and mechanisms of action.
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7